Cas no 7657-08-1 (1,2-Dibromo-4-(trifluoromethyl)benzene)

1,2-Dibromo-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dibromo-4-(trifluoromethyl)benzene
- 1,2-DIBROMO-4-TRIFLUOROMETHYLBENZENE
- 1,2-dibromo-4-trifluoromethyl-benzene
- 3,4-Dibromobenzotrifluoride
- 1,2-Dibrom-4-trifluormethyl-benzol
- 1,2-dibromo-4-trifluoromethybenzene
- 1,2-Dibromo-4-trifluoromethyl-benze
- 1,2-Dibromo-trifluormethylbenzol
- 3,4-Dibrombenzotrifluorid
- 1,2-Dibromo-4-trifluoromethyl-benze ne
- AK126446
- Benzene, 1,2-dibromo-4-(trifluoromethyl)-
- D60109
- C76451
- DS-5224
- 1 pound not2-Dibromo-4-(trifluoromethyl)benzene
- CFWJTWLWDMJECT-UHFFFAOYSA-N
- SCHEMBL7863398
- MFCD08752372
- AC-21001
- CS-0098716
- DTXSID00470305
- 7657-08-1
- AKOS015964449
-
- MDL: MFCD08752372
- Inchi: 1S/C7H3Br2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
- InChI Key: CFWJTWLWDMJECT-UHFFFAOYSA-N
- SMILES: BrC1=C(C([H])=C([H])C(C(F)(F)F)=C1[H])Br
Computed Properties
- Exact Mass: 301.85500
- Monoisotopic Mass: 301.85536g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 4.2
Experimental Properties
- PSA: 0.00000
- LogP: 4.23040
1,2-Dibromo-4-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 070757-5g |
3,4-Dibromobenzotrifluoride |
7657-08-1 | 95% | 5g |
£455.00 | 2022-03-01 | |
eNovation Chemicals LLC | D750759-5g |
1,2-DIBROMO-4-TRIFLUOROMETHYL-BENZENE |
7657-08-1 | 98% | 5g |
$185 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D839524-250mg |
1,2-Dibromo-4-(trifluoromethyl)benzene |
7657-08-1 | 98% | 250mg |
663.30 | 2021-05-17 | |
Alichem | A019086613-10g |
1,2-Dibromo-4-(trifluoromethyl)benzene |
7657-08-1 | 98% | 10g |
$1014.75 | 2023-09-01 | |
abcr | AB287409-1 g |
1,2-Dibromo-4-trifluoromethylbenzene; . |
7657-08-1 | 1g |
€340.10 | 2022-06-11 | ||
Fluorochem | 070757-1g |
3,4-Dibromobenzotrifluoride |
7657-08-1 | 95% | 1g |
£131.00 | 2022-03-01 | |
abcr | AB287409-500mg |
1,2-Dibromo-4-trifluoromethylbenzene; . |
7657-08-1 | 500mg |
€272.60 | 2023-09-08 | ||
eNovation Chemicals LLC | D750759-10g |
1,2-DIBROMO-4-TRIFLUOROMETHYL-BENZENE |
7657-08-1 | 98% | 10g |
$335 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169356-25g |
1,2-Dibromo-4-(trifluoromethyl)benzene |
7657-08-1 | 98% | 25g |
¥7209.00 | 2024-07-28 | |
abcr | AB287409-1g |
1,2-Dibromo-4-trifluoromethylbenzene; . |
7657-08-1 | 1g |
€361.60 | 2023-09-08 |
1,2-Dibromo-4-(trifluoromethyl)benzene Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on 1,2-Dibromo-4-(trifluoromethyl)benzene
Introduction to 1,2-Dibromo-4-(trifluoromethyl)benzene (CAS No. 7657-08-1)
1,2-Dibromo-4-(trifluoromethyl)benzene, identified by the chemical abstracts service number 7657-08-1, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile structural properties. This compound, featuring both bromine and trifluoromethyl substituents on a benzene ring, exhibits unique electronic and steric characteristics that make it a valuable intermediate in synthetic chemistry.
The molecular structure of 1,2-dibromo-4-(trifluoromethyl)benzene consists of a benzene core substituted with two bromine atoms at the 1 and 2 positions, and a trifluoromethyl group at the 4 position. This specific arrangement imparts distinct reactivity and stability, making it a useful building block for the synthesis of more complex molecules. The presence of both bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems found in many active pharmaceutical ingredients (APIs).
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their role as key intermediates in drug development. 1,2-Dibromo-4-(trifluoromethyl)benzene has been explored in the synthesis of various therapeutic agents, including those targeting inflammatory diseases, infectious disorders, and oncological conditions. Its ability to serve as a precursor for molecules with enhanced metabolic stability and improved pharmacokinetic profiles has made it a subject of extensive research.
One of the most compelling applications of 1,2-dibromo-4-(trifluoromethyl)benzene is in the development of novel agrochemicals. The trifluoromethyl group is particularly valuable in this context, as it can improve the bioactivity and environmental persistence of pesticides and herbicides. Researchers have utilized this compound to synthesize derivatives with enhanced efficacy against resistant strains of pests while maintaining low toxicity to non-target organisms.
The materials science sector has also harnessed the potential of 1,2-dibromo-4-(trifluoromethyl)benzene for developing advanced functional materials. Its halogenated structure contributes to its utility in organic electronics, where such compounds are employed in the fabrication of light-emitting diodes (LEDs), organic photovoltaics (OPVs), and liquid crystal displays (LCDs). The electron-withdrawing nature of the trifluoromethyl group modulates the electronic properties of conjugated polymers and small molecules, enabling tunable optoelectronic performance.
Recent advancements in computational chemistry have further illuminated the synthetic pathways involving 1,2-dibromo-4-(trifluoromethyl)benzene. Molecular modeling studies have predicted novel reaction mechanisms that could streamline its incorporation into complex molecular architectures. These insights have guided experimental efforts to optimize yields and minimize byproduct formation, thereby enhancing the scalability of processes that utilize this intermediate.
The environmental impact of using halogenated compounds like 1,2-dibromo-4-(trifluoromethyl)benzene remains a critical consideration. While these compounds offer significant synthetic advantages, their persistence in the environment necessitates careful handling and disposal practices. Researchers are actively investigating greener alternatives and more sustainable synthetic routes to mitigate potential ecological risks associated with their use.
In conclusion, 1,2-dibromo-4-(trifluoromethyl)benzene (CAS No. 7657-08-1) represents a cornerstone compound in modern chemical synthesis. Its unique structural features have enabled its application across diverse fields, from pharmaceuticals to advanced materials. As research continues to uncover new methodologies for its utilization and degradation pathways for its byproducts are developed, this compound will undoubtedly remain at the forefront of chemical innovation.
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